Welcome to the BenchChem Online Store!
molecular formula C7H8ClN3 B8690907 2-Chloro-N-methyl-5-vinylpyrimidin-4-amine CAS No. 839708-49-5

2-Chloro-N-methyl-5-vinylpyrimidin-4-amine

Cat. No. B8690907
M. Wt: 169.61 g/mol
InChI Key: OPRGWEVANMQHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07642255B2

Procedure details

A mixture of (5-bromo-2-chloro-pyrimidin-4-yl)-methylamine (3.75 g, 16.9 mmol), tris(dibenzylidineacetone)dipalladium(0) (388 mg, 0.4 mmol), and tri-2-furylphosphine (777 mg, 3.3 mmol) in DMF is stirred for 20 minutes at room temperature and then tributylvinyltin (5.93 mL, 20.3 mmol) is added. After stirring for 16 hours at about 65° C., the reaction mixture is cooled to room temperature and stirred with a 10% aqueous solution of potassium fluoride (800 mL) and diethyl ether (600 mL) for 1 hour before filtering through a pad of Celite. The pad of Celite is rinsed with a further portion of diethyl ether (200 mL). The aqueous layer is separated and extracted with CHCl3. The combined organic extract is dried over MgSO4 and concentrated under reduced pressure to give crude oil which is purified by flash column chromatography (SiO2, EtOAc/Hx=1/4) to afford (2-chloro-5-vinyl-pyrimidin-4-yl)-methylamine (2.63 g, 92%) as a white solid.
Quantity
3.75 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
777 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH:9][CH3:10])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.O1C=C[CH:13]=[C:12]1P(C1OC=CC=1)C1OC=CC=1.C(C([Sn])=C(CCCC)CCCC)CCC.[F-].[K+]>CN(C=O)C.C(OCC)C>[Cl:8][C:5]1[N:4]=[C:3]([NH:9][CH3:10])[C:2]([CH:12]=[CH2:13])=[CH:7][N:6]=1 |f:3.4,^1:28|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)NC
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
388 mg
Type
reactant
Smiles
Name
Quantity
777 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.93 mL
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
800 mL
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 16 hours at about 65° C.
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
before filtering through a pad of Celite
WASH
Type
WASH
Details
The pad of Celite is rinsed with a further portion of diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude oil which
CUSTOM
Type
CUSTOM
Details
is purified by flash column chromatography (SiO2, EtOAc/Hx=1/4)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 469.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.